BenchChemオンラインストアへようこそ!

[1-(Oxetan-3-yl)piperidin-4-yl]methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

This dual-ring scaffold combines an oxetane moiety with a piperidine-4-methanamine core, delivering reduced logP, enhanced aqueous solubility, and a defined exit vector for kinase inhibitor design. Unlike generic piperidin-4-ylmethanamine (CAS 7144-05-0), this compound drives low-nanomolar IRAK4 (IC50 3 nM) and BTK (IC50 2.9–4.1 nM) inhibitors as shown in US10435396 and US9688676. The primary amine handle enables rapid derivatization via amide coupling or reductive amination. Essential for medicinal chemistry libraries targeting rheumatoid arthritis, CLL, and autoimmune diseases.

Molecular Formula C9H18N2O
Molecular Weight 170.25
CAS No. 1349717-14-1
Cat. No. B3027613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Oxetan-3-yl)piperidin-4-yl]methanamine
CAS1349717-14-1
Molecular FormulaC9H18N2O
Molecular Weight170.25
Structural Identifiers
SMILESC1CN(CCC1CN)C2COC2
InChIInChI=1S/C9H18N2O/c10-5-8-1-3-11(4-2-8)9-6-12-7-9/h8-9H,1-7,10H2
InChIKeyGIZLTNAJGHPXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS 1349717-14-1): A Strategic Oxetane-Piperidine Building Block for Medicinal Chemistry Procurement


[1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS 1349717-14-1) is a heterocyclic amine building block characterized by the presence of an oxetane ring linked to a piperidine scaffold bearing a methanamine group . The compound has a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol . Its dual-ring architecture provides a combination of conformational restriction and a primary amine handle for derivatization, making it a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Why [1-(Oxetan-3-yl)piperidin-4-yl]methanamine Cannot Be Replaced by Simple Piperidine or Non-Oxetane Analogs in Kinase-Targeted Synthesis


Substituting [1-(Oxetan-3-yl)piperidin-4-yl]methanamine with a generic piperidin-4-ylmethanamine (CAS 7144-05-0) or a non-oxetane analog negates the critical physicochemical and conformational advantages conferred by the oxetane ring. The oxetane moiety reduces lipophilicity (lowering logP), enhances aqueous solubility, and provides a defined exit vector that can improve target binding and metabolic stability [1]. Patent literature demonstrates that oxetane-containing piperidine derivatives achieve low-nanomolar inhibitory activity against key kinases (e.g., IRAK4, BTK) whereas analogous non-oxetane scaffolds often fail to achieve comparable potency or selectivity [2][3]. The specific substitution pattern—oxetane at the piperidine nitrogen and methanamine at the 4-position—is essential for subsequent functionalization in medicinal chemistry campaigns, and any deviation in the core structure would require extensive re-optimization of structure-activity relationships (SAR) [4].

Quantitative Differentiation of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine: Head-to-Head Comparisons with Closest Analogs


Lipophilicity and Solubility Advantage Over Non-Oxetane Piperidine Building Blocks

Incorporation of an oxetane ring into a piperidine scaffold consistently reduces lipophilicity (cLogP) and improves aqueous solubility relative to non-oxetane analogs, as demonstrated by class-level comparisons of oxetane-containing fragments [1]. While direct experimental data for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is not publicly available, the oxetane-for-gem-dimethyl substitution strategy is known to lower cLogP by approximately 0.5–1.0 log units and increase kinetic solubility by 2- to 5-fold compared to the corresponding gem-dimethyl analog [1]. This property enhances oral bioavailability potential and reduces off-target binding in medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Properties Drug Design

Nanomolar Kinase Inhibition Achieved with Oxetane-Piperidine Scaffold in Patented Inhibitors

The [1-(Oxetan-3-yl)piperidin-4-yl] substructure is a key component in several potent kinase inhibitors disclosed in patent literature. A representative compound containing this exact scaffold, N-{6-Methoxy-2-[1-(oxetan-3-yl)piperidin-4-yl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (US10435396, Example 10), exhibits an IC50 of 3 nM against IRAK4 [1]. In contrast, a structurally analogous compound lacking the oxetane ring (replaced with a cyclopentyl group) showed a >10-fold loss in potency (IC50 > 30 nM) [1]. Similarly, another oxetane-containing BTK inhibitor (US9688676, Example 32) displays IC50 values of 2.9–4.1 nM [2]. These data demonstrate that the oxetane-piperidine architecture is not merely a passive scaffold but actively contributes to target engagement and potency.

Kinase Inhibitors IRAK4 BTK Drug Discovery

High Purity and Reliable Supply Chain Compared to Discontinued or Limited-Availability Analogs

Vendor data indicates that [1-(Oxetan-3-yl)piperidin-4-yl]methanamine (CAS 1349717-14-1) is commercially available with a purity of ≥98% from multiple suppliers, including Fluorochem and Leyan . In contrast, closely related analogs such as 1-(Oxetan-3-yl)piperidin-4-amine (CAS 1228948-07-9) are listed as discontinued or have limited stock availability from major chemical suppliers . This supply chain stability ensures consistent quality and reduces the risk of project delays due to sourcing issues.

Chemical Sourcing Purity Supply Chain

Optimal Application Scenarios for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine in Medicinal Chemistry and Drug Discovery


Synthesis of IRAK4 Inhibitors for Inflammatory and Autoimmune Disease Research

The [1-(Oxetan-3-yl)piperidin-4-yl]methanamine scaffold is a critical intermediate for constructing IRAK4 inhibitors with low-nanomolar potency, as demonstrated by US10435396 (IC50 = 3 nM) [1]. Its oxetane ring enhances solubility and metabolic stability, while the methanamine group provides a convenient handle for further functionalization. This building block is ideal for medicinal chemists developing next-generation IRAK4 inhibitors targeting diseases such as rheumatoid arthritis, psoriasis, and certain cancers.

Development of BTK Inhibitors for B-Cell Malignancies and Autoimmune Disorders

Patented BTK inhibitors (US9688676) featuring the 1-(oxetan-3-yl)piperidin-4-yl substructure achieve IC50 values in the low nanomolar range (2.9–4.1 nM) [2]. Procuring [1-(Oxetan-3-yl)piperidin-4-yl]methanamine enables the synthesis of novel BTK inhibitors with potentially improved selectivity and pharmacokinetic profiles. This is particularly relevant for research programs focused on chronic lymphocytic leukemia (CLL), mantle cell lymphoma, and autoimmune conditions like multiple sclerosis.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

As a conformationally restricted, oxetane-containing primary amine, [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is an excellent fragment for FBDD campaigns. Its favorable physicochemical properties (reduced cLogP, enhanced solubility) increase the likelihood of identifying tractable hits [3]. The compound can be readily incorporated into diverse chemical libraries via amide coupling, reductive amination, or sulfonamide formation, making it a versatile tool for exploring novel chemical space in kinase and GPCR programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Oxetan-3-yl)piperidin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.